molecular formula C9H10N2O3S2 B14532370 N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide CAS No. 62386-21-4

N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Cat. No.: B14532370
CAS No.: 62386-21-4
M. Wt: 258.3 g/mol
InChI Key: RPLLRRZBJWZUAE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a sulfonamide group

Properties

CAS No.

62386-21-4

Molecular Formula

C9H10N2O3S2

Molecular Weight

258.3 g/mol

IUPAC Name

N,N-dimethyl-2-oxo-3H-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C9H10N2O3S2/c1-11(2)16(13,14)6-3-4-7-8(5-6)15-9(12)10-7/h3-5H,1-2H3,(H,10,12)

InChI Key

RPLLRRZBJWZUAE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can disrupt cellular processes by interfering with protein-protein interactions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1-benzothiophene-5-sulfonamide
  • N,N-Dimethyl-2-{[(3-nitrophenyl)sulfonyl]oxy}-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide
  • **2-Amino-N,N-dimethyl-1,

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